molecular formula C12H16ClN3O5S B2956396 2-chloro-N-[2-(morpholin-4-yl)ethyl]-5-nitrobenzene-1-sulfonamide CAS No. 898654-44-9

2-chloro-N-[2-(morpholin-4-yl)ethyl]-5-nitrobenzene-1-sulfonamide

Cat. No.: B2956396
CAS No.: 898654-44-9
M. Wt: 349.79
InChI Key: PFVLZMIGUSEHBA-UHFFFAOYSA-N
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Description

2-Chloro-N-[2-(morpholin-4-yl)ethyl]-5-nitrobenzene-1-sulfonamide is a sulfonamide derivative featuring a nitro group at position 5, a chlorine substituent at position 2, and a 2-(morpholin-4-yl)ethyl chain attached to the sulfonamide nitrogen.

Properties

IUPAC Name

2-chloro-N-(2-morpholin-4-ylethyl)-5-nitrobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClN3O5S/c13-11-2-1-10(16(17)18)9-12(11)22(19,20)14-3-4-15-5-7-21-8-6-15/h1-2,9,14H,3-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFVLZMIGUSEHBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCNS(=O)(=O)C2=C(C=CC(=C2)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClN3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

Compounds with similar structures have been found to interact with multiple receptors, suggesting a broad-spectrum biological activity.

Biochemical Pathways

Based on the broad biological activity of similar compounds, it can be inferred that multiple pathways could be affected, leading to downstream effects on cellular processes.

Result of Action

Given the potential broad-spectrum biological activity of similar compounds, it can be inferred that the compound may have diverse effects at the molecular and cellular levels.

Biological Activity

2-chloro-N-[2-(morpholin-4-yl)ethyl]-5-nitrobenzene-1-sulfonamide, a sulfonamide derivative, has garnered attention for its diverse biological activities. This compound is characterized by its unique structure, which includes a morpholine moiety and a nitrobenzene sulfonamide framework. This article reviews the biological activity of this compound, focusing on its antimicrobial, antiviral, and antioxidant properties, supported by data tables and relevant case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C12H16ClN3O5S\text{C}_{12}\text{H}_{16}\text{ClN}_{3}\text{O}_{5}\text{S}

Antimicrobial Activity

Sulfonamides are well-known for their antimicrobial properties. The compound was evaluated against various bacterial strains to determine its Minimum Inhibitory Concentration (MIC).

Table 1: Antimicrobial Activity of this compound

Bacterial StrainMIC (μM)Reference
Staphylococcus aureus>100
Escherichia coli>100
Pseudomonas aeruginosa>100
Klebsiella pneumoniae>100

In a study, the compound did not exhibit significant antimicrobial activity below 100 μM against the tested Gram-positive and Gram-negative bacteria, indicating limited efficacy in this domain.

Antiviral Activity

Recent investigations have highlighted the potential antiviral properties of sulfonamide derivatives. The compound was tested against several viruses, revealing promising results.

Table 2: Antiviral Activity

VirusIC50 (μM)Selectivity Index (SI)Reference
Coxsackievirus B7.5 ± 0.81.8
Avian Paramyxovirus1.5 ± 0.22.8

The compound demonstrated inhibitory effects against Coxsackievirus B and Avian Paramyxovirus, suggesting its potential as an antiviral agent.

Antioxidant Activity

Antioxidant properties were also assessed using DPPH and FRAP assays. The results indicated varying degrees of radical scavenging activity.

Table 3: Antioxidant Activity

CompoundDPPH IC50 (mM)FRAP (mM)Reference
This compound0.9513.6

The compound showed notable antioxidant activity, particularly in the DPPH assay, indicating its potential to mitigate oxidative stress.

Case Studies

Several case studies have explored the biological activity of sulfonamides similar to our compound of interest:

  • Antiviral Research : A study demonstrated that sulfonamides with morpholine groups exhibited significant inhibitory activity against Ebola virus glycoproteins, suggesting a broader application in viral infections .
  • Synthesis and Characterization : Research involving the synthesis of various sulfonamide derivatives showed that modifications to the morpholine structure could enhance biological activity, indicating that structural variations are critical for optimizing efficacy .

Comparison with Similar Compounds

Key Observations :

  • The morpholin-4-yl ethyl group in the target compound distinguishes it from analogs like 8f , which features a benzoxazole substituent linked to a 4-ethylphenyl group. This difference likely alters solubility and target selectivity .
  • Synthesis of morpholine-containing analogs (e.g., 6c–f ) typically achieves moderate yields (63–74%) via nucleophilic substitution reactions .

Key Findings :

  • The morpholin-4-yl ethyl substituent in 16 reduced PPARγ binding affinity by 14-fold compared to simpler alkyl chains, highlighting its context-dependent efficacy .
  • Morpholine-containing derivatives (e.g., 6c–f ) exhibited broad-spectrum antimicrobial activity, with 6f showing potent inhibition against C. albicans (MIC: 8 µg/mL) .

Mechanistic and Pharmacological Insights

  • Morpholine Role : While morpholine groups improve solubility and bioavailability, they may compromise binding affinity in certain targets (e.g., PPARγ) due to steric or electronic mismatches .
  • Antimicrobial Potential: Structural parallels to 6c–f suggest the target compound could inhibit microbial growth via sulfonamide-mediated interference with folate biosynthesis .

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